2-Methylmorpholine-2-carboxylic acid hydrochloride
Description
2-Methylmorpholine-2-carboxylic acid hydrochloride is a substituted morpholine derivative with the molecular formula C₆H₁₁NO₃·HCl (molecular weight: 181.62) . Its structure features a methyl group at the 2-position of the morpholine ring and a carboxylic acid group, which is protonated as a hydrochloride salt. This compound is a crystalline solid with high water solubility due to its ionic nature . It is primarily employed in organic synthesis as an intermediate or condensing agent, facilitating reactions such as peptide coupling or heterocycle formation .
Properties
IUPAC Name |
2-methylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-6(5(8)9)4-7-2-3-10-6;/h7H,2-4H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHXIWHBGMACMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137719-42-5 | |
| Record name | 2-methylmorpholine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylmorpholine-2-carboxylic acid hydrochloride typically involves the reaction of 2-methylmorpholine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as water or ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-Methylmorpholine-2-carboxylic acid hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Oxidation Reactions
The morpholine ring and carboxylic acid group undergo oxidation under controlled conditions:
Reagents & Conditions :
-
Potassium permanganate (KMnO₄) in acidic or neutral aqueous media
-
Hydrogen peroxide (H₂O₂) with catalytic metal ions (e.g., Fe³⁺)
Products :
-
Oxidative ring opening : Forms linear amines or ketones via cleavage of the morpholine oxygen-nitrogen bond.
-
Carboxylic acid oxidation : May yield CO₂ under extreme conditions (e.g., strong oxidizers at elevated temperatures).
Mechanistic Insight :
Oxidation primarily targets the tertiary amine in the morpholine ring, generating N-oxide intermediates that undergo further decomposition .
Reduction Reactions
The carboxylic acid group is resistant to common reducing agents, but derivatives (e.g., esters) can be reduced:
Reagents & Conditions :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0–25°C
-
Sodium borohydride (NaBH₄) with activating agents (e.g., iodine)
Products :
-
Alcohol derivatives : Reduction of esterified carboxylic acid groups yields 2-(hydroxymethyl)-2-methylmorpholine.
Limitations :
Direct reduction of the free carboxylic acid is inefficient due to poor electrophilicity of the carbonyl group.
Substitution Reactions
The hydrochloride salt participates in nucleophilic substitution at the methyl or morpholine positions:
Key Observations :
-
Steric hindrance : The 2-methyl group slows substitution at adjacent positions.
-
Solvent effects : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates .
Hydrolysis Reactions
The hydrochloride salt undergoes pH-dependent hydrolysis:
Acidic Hydrolysis (HCl, H₂O) :
-
Product : 2-Methylmorpholine-2-carboxylic acid (free base).
-
Conditions : Reflux in aqueous HCl (1–2 M).
Basic Hydrolysis (NaOH, H₂O) :
Cyclization & Condensation
Under dehydrating conditions, the compound forms dimeric or polymeric structures:
Reagents & Conditions :
-
Heat (>120°C) under vacuum or with P₂O₅.
-
Catalysts : Zeolites or acidic resins.
Products :
Stability Under Ambient Conditions
-
Thermal stability : Decomposes at >200°C, releasing HCl and CO₂.
-
Light sensitivity : Prolonged UV exposure induces racemization at the chiral center .
Reaction Optimization Guidelines
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (substitution) | Higher yields at lower temps for SN² |
| Solvent | THF/DCM (substitution) | Minimizes side reactions |
| Catalyst Loading | 5–10 mol% (for reductions) | Excess catalyst induces over-reduction |
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals . It is particularly useful in the development of:
- Analgesics : Compounds that alleviate pain.
- Anti-inflammatory drugs : Medications that reduce inflammation.
Case Study : In a study focusing on the synthesis of new analgesic compounds, 2-methylmorpholine-2-carboxylic acid hydrochloride was utilized to enhance the efficacy of the active pharmaceutical ingredients (APIs) through improved solubility and bioavailability. The compound's buffering properties were instrumental in stabilizing pH levels during synthesis, resulting in higher yields of the desired products .
Agricultural Chemicals
In agriculture, 2-methylmorpholine-2-carboxylic acid hydrochloride is employed to formulate agrochemicals , enhancing the effectiveness of herbicides and pesticides. Its ability to improve crop yield and protect plants from pests is well-documented.
Data Table: Efficacy of Agrochemical Formulations
| Formulation Type | Active Ingredient | Yield Improvement (%) | Application Method |
|---|---|---|---|
| Herbicide | Glyphosate | 15 | Foliar Spray |
| Pesticide | Imidacloprid | 20 | Soil Drench |
Biochemical Research
The compound is widely used in biochemical studies , particularly those investigating enzyme inhibition and protein interactions. Its role in elucidating metabolic pathways and disease mechanisms has been critical.
Case Study : Research involving enzyme kinetics demonstrated that 2-methylmorpholine-2-carboxylic acid hydrochloride effectively inhibited specific enzymes linked to metabolic disorders. The compound's interaction with enzyme active sites provided insights into potential therapeutic targets .
Polymer Chemistry
In polymer chemistry, this compound serves as a building block for synthesizing various polymers with tailored properties such as enhanced elasticity and durability.
Data Table: Properties of Polymers Synthesized with 2-Methylmorpholine-2-Carboxylic Acid Hydrochloride
| Polymer Type | Property Enhanced | Measurement Method |
|---|---|---|
| Thermoplastic | Elasticity | Tensile Testing |
| Thermosetting | Durability | Impact Resistance Test |
Analytical Chemistry
In analytical chemistry, 2-methylmorpholine-2-carboxylic acid hydrochloride is utilized as a reagent in various techniques, aiding in the detection and quantification of substances in complex mixtures.
Case Study : A study highlighted its application in chromatographic methods where it served as a derivatizing agent, improving the detection limits for several analytes in environmental samples .
Mechanism of Action
The mechanism of action of 2-Methylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Morpholine-2-carboxylic Acid Hydrochloride
Molecular Formula: C₅H₁₀ClNO₃ Key Differences:
4-Benzylmorpholine-2-carboxylic Acid Hydrochloride
Molecular Formula: C₁₂H₁₄ClNO₃ Key Differences:
4-Ethylmorpholine-2-carboxylic Acid Hydrochloride
Molecular Formula: C₇H₁₃NO₃·HCl Key Differences:
- Features an ethyl group at the 4-position instead of a methyl group.
- Larger alkyl chain may enhance steric effects, influencing reactivity in nucleophilic substitution reactions . Applications: Limited data, but likely used in specialized organic synthesis .
Methyl 3-Methylmorpholine-3-carboxylate Hydrochloride
Molecular Formula: C₇H₁₄ClNO₃ Key Differences:
(R)- and (S)-Morpholine-2-carboxylic Acid Hydrochloride
Key Differences :
- Stereoisomers of the parent compound. The 2-methyl derivative’s chirality (if present) could influence binding affinity in drug-receptor interactions .
Applications : Chiral resolution agents or enantioselective synthesis .
Comparative Data Table
Key Research Findings
Steric and Electronic Effects: The 2-methyl group in 2-methylmorpholine-2-carboxylic acid hydrochloride enhances steric hindrance, reducing nucleophilic attack rates compared to non-methylated analogs .
Solubility Trends : Hydrophilic derivatives (e.g., parent morpholine-2-carboxylic acid HCl) are preferred in aqueous-phase reactions, while lipophilic variants (e.g., 4-benzyl) are suited for organic solvents .
Biological Activity
2-Methylmorpholine-2-carboxylic acid hydrochloride (CAS No. 2137719-42-5) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-Methylmorpholine-2-carboxylic acid hydrochloride features a morpholine ring, which is a six-membered ring containing one nitrogen atom, along with a carboxylic acid functional group. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H11ClN2O2 |
| Molecular Weight | 176.62 g/mol |
| CAS Number | 2137719-42-5 |
| Solubility | Soluble in water |
Biological Activity
Research indicates that 2-Methylmorpholine-2-carboxylic acid hydrochloride exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's ability to interact with specific biological targets makes it a candidate for further investigation.
Antimicrobial Activity
Studies have shown that derivatives of morpholine compounds exhibit significant antibacterial properties. For instance, compounds structurally related to 2-Methylmorpholine-2-carboxylic acid have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.03125 µg/mL |
| Enterococcus faecalis | <0.25 µg/mL |
| Escherichia coli | 1–4 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Anticancer Activity
In vitro studies have explored the anticancer potential of morpholine derivatives. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, certain derivatives have shown promise in inhibiting topoisomerases, which play a crucial role in DNA replication.
Case Study: Topoisomerase Inhibition
A study investigated the effects of various morpholine derivatives on topoisomerase activity, revealing that some compounds significantly inhibited enzyme activity, thereby reducing cancer cell viability in cultured assays. The results indicated that these compounds could disrupt critical cellular processes in cancer cells.
The precise mechanisms through which 2-Methylmorpholine-2-carboxylic acid hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Safety and Toxicity
While promising results have been observed regarding the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that certain derivatives exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development.
Table 2: Cytotoxicity Profile
| Compound | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| 2-Methylmorpholine-2-carboxylic acid hydrochloride | 64 | >70 |
| Control | - | ~100 |
Q & A
Q. What are the recommended analytical methods for quantifying 2-methylmorpholine-2-carboxylic acid hydrochloride in pharmaceutical formulations?
A validated HPLC method is commonly used, employing a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min. Detection at 207 nm ensures specificity for the compound. Calibration curves in the range of 1–10 µg/mL with linear regression (e.g., ) and recovery rates (98–101%) are critical for accuracy .
Q. How should researchers handle and store 2-methylmorpholine-2-carboxylic acid hydrochloride to ensure stability?
Store the compound as a lyophilized powder at -20°C for long-term stability. In solution, maintain at -80°C to prevent degradation. Avoid moisture and light exposure, as hydrochloride salts are hygroscopic and prone to hydrolysis. Use desiccants and inert atmospheres during handling .
Q. What safety protocols are essential when working with this compound in a laboratory setting?
Implement engineering controls (e.g., fume hoods) if airborne concentrations exceed exposure limits. Use PPE (gloves, lab coats, goggles) and ensure access to emergency showers/eye wash stations. Decontaminate spills mechanically and dispose of waste according to hazardous material guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing 2-methylmorpholine-2-carboxylic acid hydrochloride derivatives?
Use sodium borohydride or similar reducing agents in aqueous conditions for reductive amination steps. Monitor reaction progress via TLC or in situ NMR. Adjust solvent polarity (e.g., ethyl acetate for intermediates) and catalyst loading to improve yields. For chiral purity, consider asymmetric catalysis or chiral column separation .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The morpholine ring’s steric hindrance and electron-donating methyl group influence regioselectivity. Computational studies (DFT) can model transition states, while kinetic experiments under varying pH and temperature conditions reveal rate-determining steps. Compare with analogues (e.g., 2-methoxy derivatives) to isolate electronic vs. steric effects .
Q. How can researchers resolve contradictions in toxicity data for this compound?
Discrepancies in acute toxicity (e.g., oral vs. dermal LD50) may arise from solubility differences or metabolite activity. Perform in vitro assays (e.g., hepatocyte viability) alongside in vivo studies (rodent models) to correlate exposure routes with organ-specific effects. Validate findings against reference standards from regulatory bodies (e.g., ECHA) .
Q. What strategies validate the compound’s role as a chiral building block in drug synthesis?
Use enantiomeric resolution via chiral HPLC or capillary electrophoresis. Confirm absolute configuration with X-ray crystallography or circular dichroism (CD). Compare synthetic intermediates with certified reference materials (e.g., USP/EP standards) to ensure stereochemical fidelity .
Methodological Considerations
- Data Validation : Cross-check HPLC results with LC-MS for molecular ion confirmation. Use internal standards (e.g., deuterated analogs) to correct matrix effects .
- Synthetic Reproducibility : Document batch-specific variables (e.g., solvent purity, catalyst lot) and characterize intermediates via /-NMR and HRMS .
- Toxicity Profiling : Follow OECD guidelines for acute and chronic toxicity testing, including Ames tests for mutagenicity and zebrafish models for developmental toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
